4-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperazine-1-carbaldehyde
Description
4-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperazine-1-carbaldehyde is a heterocyclic compound featuring a 1,2-oxazole core substituted with a 2-chlorophenyl group at position 3 and a methyl group at position 3. The oxazole ring is linked via a carbonyl group to a piperazine moiety, which is further functionalized with a formyl (-CHO) group at position 1 (Figure 1).
The oxazole-piperazine scaffold is prevalent in medicinal chemistry due to its versatility in interacting with biological targets. For example, cloxacillin sodium (a β-lactam antibiotic) shares the 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl group, highlighting the pharmacophoric importance of this fragment .
Properties
IUPAC Name |
4-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperazine-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c1-11-14(16(22)20-8-6-19(10-21)7-9-20)15(18-23-11)12-4-2-3-5-13(12)17/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMAHGFQPXNPFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50085506 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperazine-1-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a 2-chlorophenyl derivative and a suitable nitrile under acidic conditions.
Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the oxazole intermediate reacts with piperazine in the presence of a base.
Formylation: The final step involves the formylation of the piperazine ring to introduce the carbaldehyde group. This can be achieved using formylating agents such as formic acid or formamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxazole or piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Pharmacological Applications
The compound has been studied for its potential as an antitumor agent . Research indicates that derivatives of oxazole compounds exhibit cytotoxic effects against various cancer cell lines. The presence of the piperazine moiety enhances the compound's ability to interact with biological targets, potentially leading to the development of new anticancer drugs .
Neuropharmacology
Studies have suggested that compounds similar to 4-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperazine-1-carbaldehyde may influence neurotransmitter systems. Specifically, they may modulate serotonin and dopamine pathways, which are crucial in treating neuropsychiatric disorders such as depression and schizophrenia .
Antimicrobial Properties
Recent investigations have highlighted the antimicrobial activity of oxazole derivatives. The compound's structure suggests potential effectiveness against bacterial strains, making it a candidate for developing new antibiotics .
Table 1: Summary of Research Findings
Material Science Applications
The unique chemical structure of this compound allows for potential applications in material sciences, particularly in the development of functional materials. Its ability to form stable complexes with metals can be utilized in catalysis and sensor technology.
Mechanism of Action
The mechanism of action of 4-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit or activate certain enzymes, leading to altered cellular processes.
Comparison with Similar Compounds
Key Structural Differences :
- Piperazine Functionalization : The aldehyde group distinguishes the target from carboxamide (BMS series), sulfonyl (), or nitro (LGH) derivatives. This group may enable covalent interactions with nucleophilic residues (e.g., cysteine or lysine) in target proteins .
Physicochemical Properties
- Lipophilicity : The 2-chlorophenyl and methyl groups contribute to high logP values (~3.5–4.0), comparable to cloxacillin (logP = 2.8) but higher than methoxy-substituted LGH .
- Stability : Aldehydes are prone to oxidation and nucleophilic attack, necessitating stabilization strategies (e.g., prodrug formulation) absent in carboxamide or sulfonyl analogues .
Biological Activity
4-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperazine-1-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities, supported by case studies and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C15H14ClN3O2
- Molecular Weight : 295.74 g/mol
- LogP : 4.78 (indicating lipophilicity)
This compound features a piperazine ring, which is known for its pharmacological relevance, and an oxazole moiety that contributes to its biological activity.
Anticancer Activity
Research has shown that compounds with similar scaffolds exhibit varying degrees of anticancer activity. For instance, studies on derivatives of oxazole and piperazine have demonstrated their potential against various cancer cell lines:
- Case Study : A study evaluated the cytotoxic effects of related oxazole derivatives on A549 (lung cancer) and Caco-2 (colorectal cancer) cells. The results indicated that certain derivatives significantly reduced cell viability in Caco-2 cells (39.8% viability at 100 µM) compared to untreated controls, suggesting a selective anticancer effect .
| Compound | Cell Line | Viability (%) | Concentration (µM) |
|---|---|---|---|
| Oxazole Derivative 1 | A549 | 70.5 | 100 |
| Oxazole Derivative 2 | Caco-2 | 39.8 | 100 |
Antimicrobial Activity
In addition to anticancer properties, oxazole derivatives have been investigated for their antimicrobial potential. The synthesis of various derivatives has shown promising results against both Gram-positive and Gram-negative bacteria.
- Research Findings : A series of synthesized compounds were evaluated for antibacterial activity using standard methods against E. coli and S. aureus. The compounds exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, indicating moderate antibacterial activity .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 64 |
| Compound B | S. aureus | 32 |
Enzyme Inhibition
The enzyme inhibitory properties of compounds containing piperazine and oxazole moieties have also been explored. These compounds are known to inhibit critical enzymes such as acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
